Ambroxol O-glucuronide

カタログ番号 B1147708

CAS番号:

1241045-91-9

分子量: 554.23

InChIキー:

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

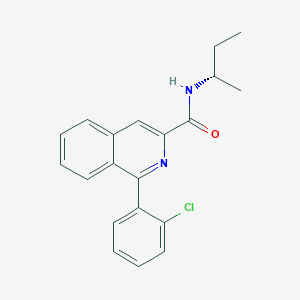

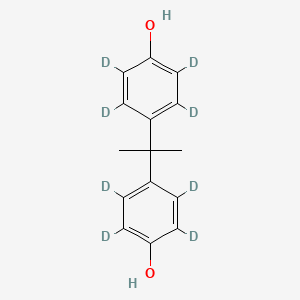

Ambroxol O-glucuronide is a compound with the molecular formula C19H26Br2N2O7 . It is a mucoactive agent and has been used widely to treat both acute and chronic respiratory diseases .

Synthesis Analysis

The synthesis of Ambroxol involves the bromination of o-nitrobenzaldehyde to obtain 2-nitro-3, 5-dibromobenzaldehyde, which is then reacted with trans-4-aminocyclohexanol. The product is then reduced and salified with hydrochloride to finally prepare Ambroxol .Molecular Structure Analysis

The molecular structure of Ambroxol O-glucuronide is primarily linked through the N–H···N and O–H···O hydrogen bonds and C–Br···π interactions . The molecular weight of Ambroxol O-glucuronide is 554.2 g/mol .Chemical Reactions Analysis

Ambroxol is a mucolytic agent used in the treatment of respiratory diseases. The synthesis of carbon-14-labeled Ambroxol with the radioactive atom(s) either on the benzylic carbon or uniformly in the cyclohexyl ring has been reported .Physical And Chemical Properties Analysis

Ambroxol O-glucuronide has a molecular weight of 554.2 g/mol, a Hydrogen Bond Donor Count of 6, a Hydrogen Bond Acceptor Count of 9, and a Rotatable Bond Count of 6 . Its exact mass is 554.00863 g/mol and its monoisotopic mass is 552.01068 g/mol .作用機序

Safety and Hazards

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ambroxol O-glucuronide involves the glucuronidation of Ambroxol, which is a common metabolite of Ambroxol hydrochloride. Glucuronidation is a process in which a glucuronic acid molecule is attached to a drug or metabolite, resulting in increased water solubility and elimination from the body. The reaction is typically catalyzed by UDP-glucuronosyltransferase enzymes.", "Starting Materials": [ "Ambroxol hydrochloride", "UDP-glucuronic acid" ], "Reaction": [ "Ambroxol hydrochloride is first deprotonated with a base such as sodium hydroxide to form the free base.", "The free base is then reacted with UDP-glucuronic acid in the presence of a UDP-glucuronosyltransferase enzyme to form Ambroxol O-glucuronide.", "The reaction is typically carried out in an aqueous buffer solution at a pH of around 7.4.", "The resulting Ambroxol O-glucuronide can be purified using techniques such as chromatography or crystallization." ] } | |

CAS番号 |

1241045-91-9 |

分子式 |

C₁₉H₂₆Br₂N₂O₇ |

分子量 |

554.23 |

同義語 |

trans-4-[[(2-Amino-3,5-dibromophenyl)methyl]amino]cyclohexylβ-D-glucopyranosiduronic Acid |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

Bisphenol A-d8

92739-58-7

2,6-Dichlorophenol indophenol

956-48-6

3-Sialyl-D-glucose (α/β mixture)

35259-22-4

![N'-Hydroxy-N-[1-(benzo[b]thiophene-2-yl)ethyl]urea](/img/structure/B1147631.png)

![N-[(Dimethylamino)methylene]-2',3'-O-(methoxymethylene)guanosine](/img/structure/B1147636.png)